An In-Depth Technical Guide to the Synthesis and Purification of CGRP Antagonists
An In-Depth Technical Guide to the Synthesis and Purification of CGRP Antagonists
This technical guide provides a comprehensive overview of the synthesis and purification methods for two distinct classes of Calcitonin Gene-Related Peptide (CGRP) antagonists: the small molecule antagonist ubrogepant and a representative peptide-based antagonist, (34Pro,35Phe)CGRP27–37. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes and pathways.
Introduction to CGRP Antagonists
Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a significant role in the pathophysiology of migraine. CGRP antagonists are a class of drugs that block the CGRP receptor, thereby mitigating the inflammatory cascade and pain signaling associated with migraine attacks. This guide focuses on the chemical synthesis and purification of two prominent examples of CGRP antagonists.
Small Molecule CGRP Antagonist: Ubrogepant
Ubrogepant is an orally available small molecule CGRP receptor antagonist approved for the acute treatment of migraine. Its synthesis is a multi-step process involving the convergent assembly of two key chiral fragments.
Synthesis of Ubrogepant
The synthesis of ubrogepant is achieved through a convergent route, culminating in the amide coupling of an aminopiperidinone fragment and a spirocyclic carboxylic acid fragment.[1][2] A scalable and asymmetric synthesis has been developed to produce this complex molecule efficiently.[2]
Part A: Synthesis of the Aminopiperidinone Fragment [1][3]
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Enzymatic Dynamic Kinetic Resolution: A key step involves a transaminase-induced dynamic kinetic resolution to produce a piperidinone intermediate. This reaction sets two stereocenters with high diastereoselectivity (dr > 60:1). The reaction is carried out using the engineered transaminase ATA-426 in a borate buffer at pH 10.5, with isopropylamine as the amine donor, in a DMSO/water mixture at 55°C for 24 hours.
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N-Trifluoroethylation: The resulting piperidinone is N-alkylated with a trifluoroethyl group.
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Boc Deprotection and Crystallization-Induced Diastereomeric Transformation: The Boc protecting group is removed, and the final chiral center is set via a crystallization-induced diastereomeric transformation to yield the desired aminopiperidinone fragment as a crystalline salt in high diastereomeric purity.
Part B: Synthesis of the Spirocyclic Carboxylic Acid Fragment
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Asymmetric Spirocyclization: The chiral spiro acid intermediate is prepared using an asymmetric spirocyclization reaction. This key step is catalyzed by a novel doubly quaternized phase-transfer catalyst, which allows for the construction of the chiral quaternary center with high enantioselectivity.
Part C: Final Assembly of Ubrogepant
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Amide Coupling: The aminopiperidinone salt is converted to the free base and then coupled with the spirocyclic carboxylic acid. The amide bond formation is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt) in a mixture of acetonitrile and water. The reaction is typically stirred at room temperature for 6-12 hours. The final product, ubrogepant, is then isolated.
Purification of Ubrogepant
The final purification of ubrogepant is typically achieved through crystallization.
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Dissolution: Crude ubrogepant (e.g., 45 g) is dissolved in methanol (135 ml) at a temperature of 40-45°C.
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Filtration: The solution is filtered through a hyflow bed to remove any particulate matter and the bed is washed with additional methanol.
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Precipitation: The filtrate is cooled to 25-30°C, and water (450 ml) is added to precipitate the amorphous form of ubrogepant.
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Isolation and Drying: The precipitated solid is filtered, washed with water, and then dried to yield the purified amorphous ubrogepant.
Quantitative Data for Ubrogepant Synthesis and Purification
| Step | Description | Yield | Purity/Diastereomeric Ratio | Reference |
| Synthesis | ||||
| 1 | Enzymatic Dynamic Kinetic Resolution | 92% Assay Yield | syn/anti > 60:1 | |
| 2 | Boc Deprotection and Salt Formation | 96% | 4:1 dr (favoring β-isomer) | |
| 3 | Final Amide Coupling | 95% from aminopiperidinone fragment | High | |
| Purification | ||||
| 1 | Crystallization from Methanol/Water | 93.3% (42g from 45g) | >99% |
Diagrams for Ubrogepant Synthesis and Purification
Caption: Convergent synthetic route for Ubrogepant.
Caption: Purification workflow for Ubrogepant.
Peptide-Based CGRP Antagonist: (34Pro,35Phe)CGRP27–37
Peptide-based CGRP antagonists are typically derived from truncated fragments of the native CGRP peptide. (34Pro,35Phe)CGRP27–37 is a potent antagonist where proline and phenylalanine have been substituted at positions 34 and 35, respectively. These peptides are synthesized using solid-phase peptide synthesis (SPPS).
Synthesis of (34Pro,35Phe)CGRP27–37
Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy is commonly employed.
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Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
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Amino Acid Coupling: The C-terminal amino acid (in this case, the residue corresponding to position 37) is coupled to the resin. For subsequent couplings, the Fmoc-protected amino acid (3 equivalents) is activated with a coupling reagent like HOBt/DIC (3 equivalents each) and added to the deprotected resin-bound peptide. The coupling reaction is allowed to proceed for at least 2 hours.
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Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the newly added amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.
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Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
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Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is assembled.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (90:2.5:2.5 v/v), for 2 hours.
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Precipitation: The cleaved peptide is precipitated from the cleavage solution by adding cold diethyl ether. The precipitate is collected by centrifugation and washed with cold ether.
Purification of (34Pro,35Phe)CGRP27–37
The crude synthetic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
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Column: A preparative C18 column (e.g., Waters XSelect Peptide CSH C18, 5 µm, 19 mm x 250 mm) is used.
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Mobile Phases:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient is applied to elute the peptide. A typical gradient for peptide purification might be from a low percentage of mobile phase B to a higher percentage over a set period (e.g., 20-60% B over 40 minutes). The optimal gradient is determined using analytical HPLC first.
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Flow Rate: The flow rate is scaled up from the analytical method. For a 19 mm ID column, a flow rate of around 15-20 mL/min is common.
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Detection: The peptide elution is monitored by UV absorbance at 215-230 nm.
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Fraction Collection: Fractions containing the desired peptide are collected.
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Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
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Lyophilization: Fractions with the desired purity (>95%) are pooled, the acetonitrile is removed under vacuum, and the remaining aqueous solution is lyophilized to obtain the purified peptide as a fluffy white powder.
Quantitative Data for Peptide Synthesis and Purification
| Step | Description | Typical Yield (Crude) | Typical Purity (Final) | Reference |
| Synthesis | ||||
| 1 | Solid-Phase Peptide Synthesis | 50-70% | N/A | |
| Purification | ||||
| 1 | Preparative RP-HPLC | 10-30% (of crude) | >95% |
CGRP Signaling Pathway
CGRP exerts its effects by binding to a G-protein coupled receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The activation of this receptor triggers intracellular signaling cascades.
Caption: CGRP receptor signaling pathways.
